Trovirdine (Hydrochloride)
Trovirdine (Hydrochloride)
Trovirdine hydrochloride, also known as LY-300046 and PETT-1, is a reverse transcriptase inhibitor potentially for the treatment of HIV infection. Trovirdine inhibited HIV-1 RT with an IC50 of 0.007 microM when employing heteropolymeric primer/template (oligo-DNA/ribosomal RNA) and dGTP as substrate. Enzyme kinetic studies showed that inhibition of RT by trovirdine was non-competitive with regard to deoxynucleoside triphosphates and uncompetitive with respect to varied primer/template under steady-state conditions. The amino acid changes Leu100, Tyr181 and Tyr188 gave rise to 25-, 147- and 12-fold decrease in inhibition by trovirdine.
Brand Name:
Vulcanchem
CAS No.:
148311-89-1
VCID:
VC0180617
InChI:
InChI=1S/C13H13BrN4S.ClH/c14-10-4-5-12(17-9-10)18-13(19)16-8-6-11-3-1-2-7-15-11;/h1-5,7,9H,6,8H2,(H2,16,17,18,19);1H
SMILES:
C1=CC=NC(=C1)CCNC(=S)NC2=NC=C(C=C2)Br.Cl
Molecular Formula:
C13H14BrClN4S
Molecular Weight:
373.7 g/mol
Trovirdine (Hydrochloride)
CAS No.: 148311-89-1
Main Products
VCID: VC0180617
Molecular Formula: C13H14BrClN4S
Molecular Weight: 373.7 g/mol
CAS No. | 148311-89-1 |
---|---|
Product Name | Trovirdine (Hydrochloride) |
Molecular Formula | C13H14BrClN4S |
Molecular Weight | 373.7 g/mol |
IUPAC Name | 1-(5-bromopyridin-2-yl)-3-(2-pyridin-2-ylethyl)thiourea;hydrochloride |
Standard InChI | InChI=1S/C13H13BrN4S.ClH/c14-10-4-5-12(17-9-10)18-13(19)16-8-6-11-3-1-2-7-15-11;/h1-5,7,9H,6,8H2,(H2,16,17,18,19);1H |
Standard InChIKey | IUQKLSJRANLIKE-UHFFFAOYSA-N |
SMILES | C1=CC=NC(=C1)CCNC(=S)NC2=NC=C(C=C2)Br.Cl |
Canonical SMILES | C1=CC=NC(=C1)CCNC(=S)NC2=NC=C(C=C2)Br.Cl |
Appearance | Solid powder |
Description | Trovirdine hydrochloride, also known as LY-300046 and PETT-1, is a reverse transcriptase inhibitor potentially for the treatment of HIV infection. Trovirdine inhibited HIV-1 RT with an IC50 of 0.007 microM when employing heteropolymeric primer/template (oligo-DNA/ribosomal RNA) and dGTP as substrate. Enzyme kinetic studies showed that inhibition of RT by trovirdine was non-competitive with regard to deoxynucleoside triphosphates and uncompetitive with respect to varied primer/template under steady-state conditions. The amino acid changes Leu100, Tyr181 and Tyr188 gave rise to 25-, 147- and 12-fold decrease in inhibition by trovirdine. |
PubChem Compound | 5327620 |
Last Modified | Nov 11 2021 |
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